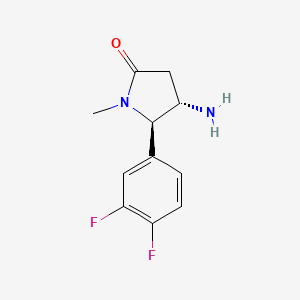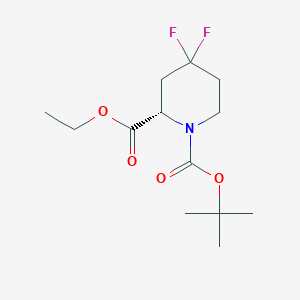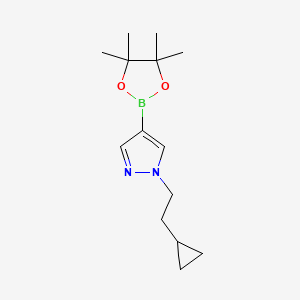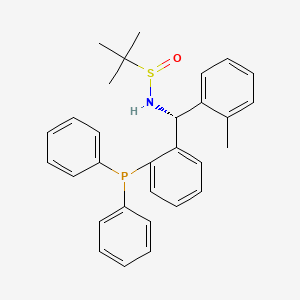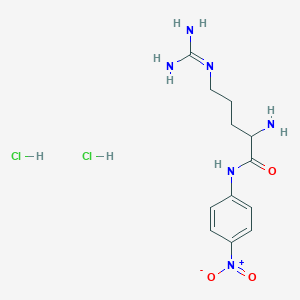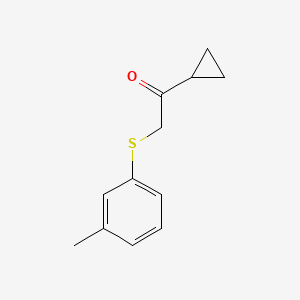
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one is an organic compound with the molecular formula C12H14OS It is characterized by the presence of a cyclopropyl group attached to an ethanone backbone, with a m-tolylthio substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one typically involves the reaction of cyclopropyl methyl ketone with m-tolylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The m-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
科学研究应用
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and the m-tolylthio substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one: Similar structure but with a p-tolylthio group.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a tolylthio group.
Uniqueness
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one is unique due to the specific positioning of the m-tolylthio group, which influences its chemical reactivity and potential applications. The presence of the cyclopropyl group also adds to its distinctiveness, affecting its stability and interaction with other molecules.
This compound’s unique structural features and diverse reactivity make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C12H14OS |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-(3-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14OS/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |
InChI 键 |
BTYCXENRCVWXLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SCC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
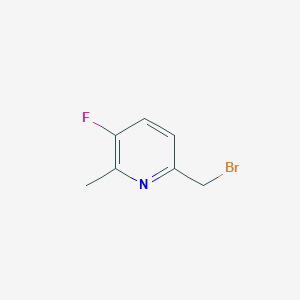
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
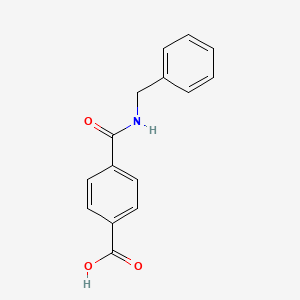

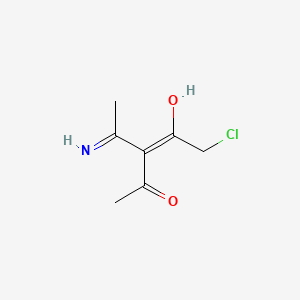
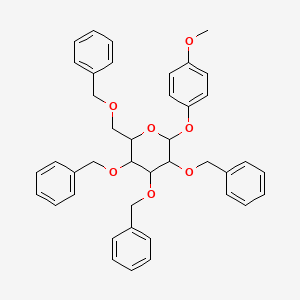
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
